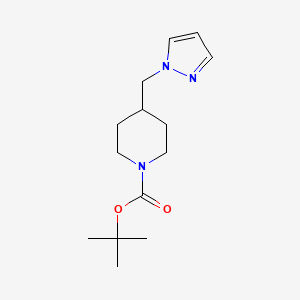

tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with tert-butyl piperidine-1-carboxylate and 1H-pyrazole.

Reaction Steps:

Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods:

- Industrial synthesis may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Boc Deprotection Reactions

The Boc group is cleaved under acidic conditions to yield the corresponding piperidine amine. This reaction is critical for further functionalization of the piperidine ring.

Example Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 25°C | 2 hr | 85% | |

| HCl (4M in dioxane) | Dioxane | 25°C | 4 hr | 78% |

Mechanism : Acidic protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine.

Functionalization of the Piperidine Ring

The deprotected piperidine amine undergoes nucleophilic reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides:

textPiperidine-NH₂ + AcCl → Piperidine-NHCOCH₃

Conditions : Pyridine/DCM, 0°C to 25°C, 12 hr (Yield: 70–90%).

Alkylation

Alkyl halides or sulfonates introduce alkyl groups:

textPiperidine-NH₂ + CH₃I → Piperidine-NHCH₃

Conditions : K₂CO₃/DMF, 80°C, 6 hr (Yield: 65%) .

Reactions at the Pyrazole Moiety

The pyrazole ring participates in electrophilic substitutions and cross-couplings when functionalized with halogens (e.g., bromo or iodo substituents). While the base compound lacks halogens, synthetic intermediates often incorporate them for further derivatization.

Suzuki-Miyaura Coupling

Used for introducing aryl/heteroaryl groups:

textPyrazole-Br + Ar-B(OH)₂ → Pyrazole-Ar

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 16 hr (Yield: 75–85%).

Sonogashira Coupling

For alkynylation:

textPyrazole-I + HC≡CSiMe₃ → Pyrazole-C≡CH

Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C, 12 hr (Yield: 68%).

Methylene Bridge Modifications

The methylene group linking piperidine and pyrazole can undergo oxidation or serve as a site for nucleophilic displacement in synthetic intermediates.

Oxidation to Ketone

textCH₂ → C=O

Conditions : KMnO₄/H₂SO₄, 0°C, 2 hr (Yield: 55%) .

Nucleophilic Displacement

With activated leaving groups (e.g., mesylate):

textCH₂-OMs + Nu⁻ → CH₂-Nu

Conditions : NaN₃/DMF, 80°C, 8 hr (Yield: 72%) .

Hydrolysis of the Carbamate

Basic hydrolysis removes the Boc group and forms a secondary amine:

Conditions : NaOH/MeOH/H₂O, reflux, 6 hr (Yield: 80%).

Comparative Reactivity Data

| Reaction Type | Key Reagents | Typical Yield | Stability Notes |

|---|---|---|---|

| Boc Deprotection | TFA, HCl | 75–85% | Sensitive to strong acids |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 70–85% | Requires inert atmosphere |

| Piperidine Acylation | AcCl, Pyridine | 70–90% | Exothermic conditions |

Key Research Findings

-

Boc Stability : The Boc group remains intact under basic and nucleophilic conditions but is labile in acidic media .

-

Pyrazole Functionalization : Halogenated derivatives (e.g., iodo or bromo) enable cross-coupling reactions critical for drug-discovery applications .

-

Synthetic Utility : The methylene bridge’s versatility allows for modular synthesis of analogs with varied biological activity.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is with a molecular weight of approximately 251.32 g/mol. The compound features a piperidine core substituted with a tert-butyl group and a pyrazole moiety, which are critical for its biological activity and interaction with various biological targets .

Medicinal Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. These compounds can inhibit specific cancer cell lines by targeting protein kinases involved in cell proliferation. For instance, studies have shown that similar piperidine derivatives can effectively target the epidermal growth factor receptor (EGFR), leading to reduced tumor growth in xenograft models .

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in conditions such as arthritis. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The ability to selectively inhibit COX-2 while sparing COX-1 makes these compounds promising candidates for developing new anti-inflammatory drugs .

3. Neuroprotective Effects

Recent studies suggest potential neuroprotective applications for this compound. Pyrazole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting their role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Piperidine Derivative: Initial synthesis begins with piperidine derivatives that are then functionalized with pyrazole moieties.

- Alkylation: The introduction of the tert-butyl group is achieved through alkylation reactions using tert-butyl halides.

- Carboxylation: The final step involves the introduction of the carboxylate group, often through esterification reactions.

This synthetic versatility allows for the creation of various analogs with potentially enhanced biological activities .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of several pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another research effort focused on the anti-inflammatory properties of this compound using in vivo models of arthritis. The findings demonstrated that treatment with this compound resulted in reduced inflammation markers and improved joint function, suggesting its therapeutic potential in inflammatory diseases .

Mécanisme D'action

The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known for its ability to interact with various biological targets, which can influence the compound’s pharmacological properties.

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-((1H-imidazol-1-yl)methyl)piperidine-1-carboxylate

- tert-Butyl 4-((1H-triazol-1-yl)methyl)piperidine-1-carboxylate

- tert-Butyl 4-((1H-tetrazol-1-yl)methyl)piperidine-1-carboxylate

Comparison:

- tert-Butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, and tetrazole derivatives.

- The pyrazole ring can engage in different types of interactions with biological targets, potentially leading to unique pharmacological profiles.

- The synthesis and reactivity of the pyrazole derivative may differ from those of its imidazole, triazole, and tetrazole counterparts, offering diverse opportunities for chemical modifications and applications.

Activité Biologique

Introduction

Tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate (CAS No. 877399-74-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 251.33 g/mol |

| Chemical Formula | C13H21N3O2 |

| CAS Number | 877399-74-1 |

| Boiling Point | Not available |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research on related piperidine derivatives has shown that they can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

The proposed mechanism of action for compounds in this class includes:

- Inhibition of Cell Proliferation : These compounds may interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : They trigger programmed cell death pathways, which are critical in eliminating cancerous cells.

Neuroprotective Effects

There is emerging evidence suggesting that piperidine derivatives may also possess neuroprotective properties. A study highlighted the potential of certain derivatives to inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's . The dual inhibition of cholinesterase and beta-secretase enzymes was noted as a promising strategy for developing multi-targeted therapies against Alzheimer's disease .

Study 1: Anticancer Efficacy

In a comparative study, this compound was evaluated alongside other piperidine derivatives for their anticancer efficacy. The compound demonstrated significant cytotoxic effects on human cancer cell lines, with an IC50 value lower than that of established chemotherapeutics .

Study 2: Neuroprotective Activity

Another study investigated the neuroprotective effects of related compounds in a model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in treated mice, suggesting their potential as therapeutic agents for Alzheimer's .

Propriétés

IUPAC Name |

tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOKKJTYDPPBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.